

Derazantinib handling elevated liver enzymes

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Compound Focus: Derazantinib

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Liver Enzyme Elevations with Derazantinib

In a key phase 1/2 clinical trial of **Derazantinib** for intrahepatic cholangiocarcinoma, liver-related adverse events were observed [1].

Table 1: Liver-Related Adverse Events in a Phase 1/2 Study of Derazantinib (N=29) [1]

Adverse Event	Category	Overall Frequency (All Grades)	Frequency of Grade ≥3
Hyperphosphatemia*	Metabolism & nutrition disorders	75.9% (22 patients)	Not Specified
Increased AST	Investigations (Liver Enzyme)	27.6% (8 patients)	3.4% (1 patient)
Increased ALT	Investigations (Liver Enzyme)	20.7% (6 patients)	3.4% (1 patient)
Increased Blood ALP	Investigations (Liver Enzyme)	10.3% (3 patients)	0%

Note: Hyperphosphatemia is an on-target effect of FGFR inhibition and is considered a pharmacodynamic marker, not a direct liver toxicity [1].

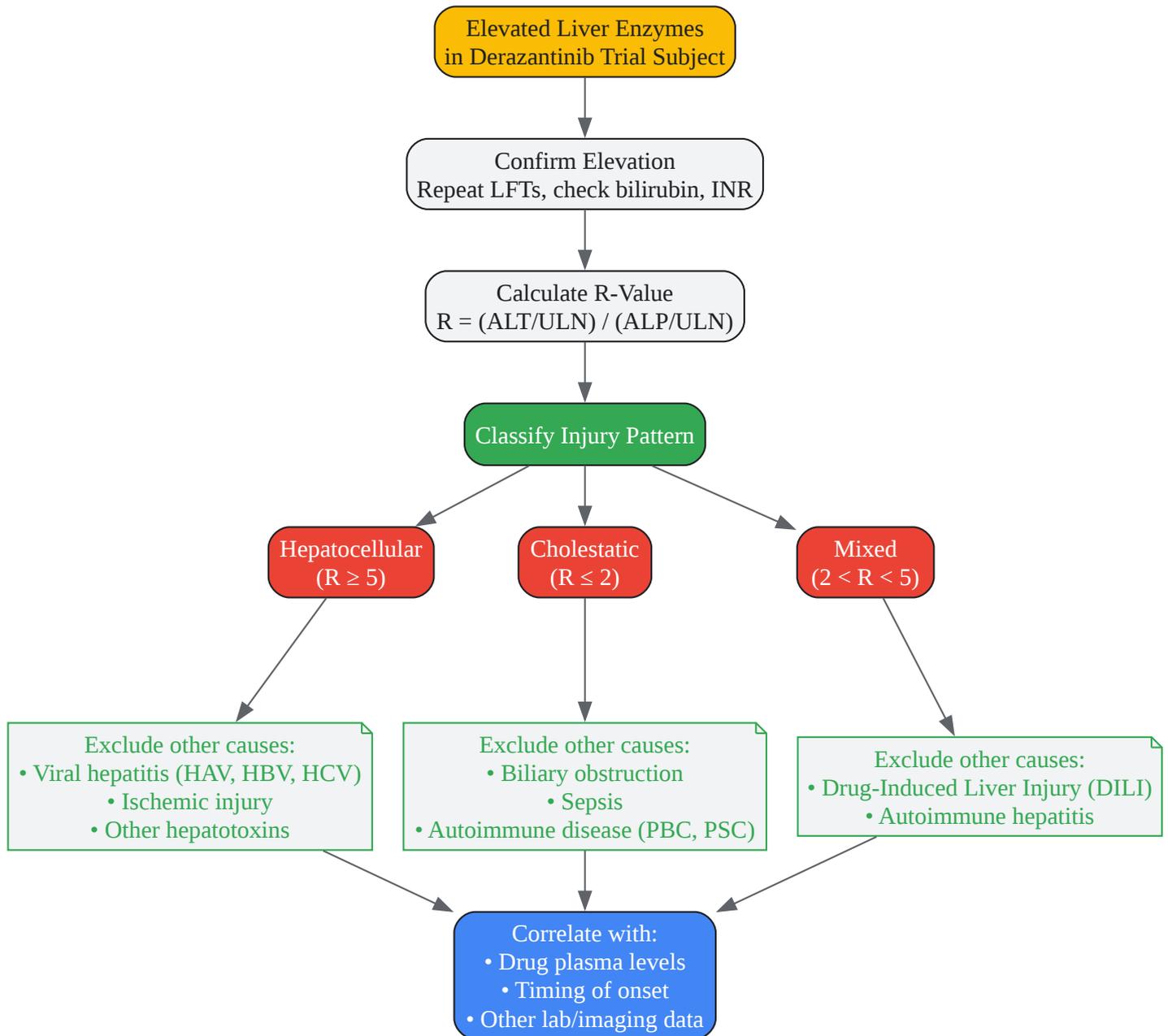
Diagnostic Framework for Liver Injury

For research and clinical trial safety monitoring, a structured approach is used to classify liver injury patterns. The R-value is a key tool for this, helping to determine if the injury is primarily hepatocellular, cholestatic, or mixed [2] [3].

$$\text{R-value} = (\text{ALT} / \text{ULN}) / (\text{ALP} / \text{ULN})$$

- **Hepatocellular pattern:** R-value ≥ 5
- **Cholestatic pattern:** R-value ≤ 2
- **Mixed pattern:** R-value between 2 and 5 [2] [3]

The following diagram illustrates a diagnostic workflow for investigating elevated liver enzymes in a patient on **Derazantinib**, integrating the R-value calculation.



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Frequently Asked Questions for Researchers

What is the typical onset and course of Derazantinib-related liver enzyme elevations? Clinical data indicates that these elevations can occur during treatment. The time to onset for drug-induced liver injury is typically between 5 days and 3 months after starting a medication, though there is variability [2]. Monitoring liver function tests (LFTs) throughout the treatment cycle is crucial for characterizing the kinetics of this adverse event.

How should liver enzyme elevations be managed in a trial protocol? Based on the referenced study, management included **dose interruption until toxicity resolved** and **dose reduction** (e.g., from 300 mg QD to 200 mg or 100 mg QD) for specific grades of toxicity [1]. The study permitted a maximum of two dose reductions. A detailed protocol should define specific thresholds for dose modification based on CTCAE grades and the persistence of elevation.

Are there any confounding factors for liver injury in the target population? Yes. Patients with intrahepatic cholangiocarcinoma often have underlying liver conditions, such as primary sclerosing cholangitis (PSC), chronic viral hepatitis, or cirrhosis, which can independently cause abnormal LFTs [4] [5]. Differentiating the background disease pattern from a drug-induced signal is a critical step in the analysis. The diagnostic workflow above helps address this challenge.

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